H-Tyr-Pro-D-Phe-Phe-NH2
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Overview
Description
H-Tyr-Pro-D-Phe-Phe-NH2 is a synthetic tetrapeptide composed of tyrosine (Tyr), proline (Pro), D-phenylalanine (D-Phe), and phenylalanine (Phe) with an amide group (NH2) at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-D-Phe-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Subsequent amino acids are added sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Pro-D-Phe-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide forms.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Tyr-Pro-D-Phe-Phe-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its interactions with opioid receptors and potential as an analgesic.
Medicine: Explored for its potential in pain management and as a therapeutic agent.
Mechanism of Action
H-Tyr-Pro-D-Phe-Phe-NH2 exerts its effects primarily through interactions with opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of G-protein-coupled receptor pathways, resulting in analgesic effects. The specific molecular targets include mu (MOR), delta (DOR), and kappa (KOR) opioid receptors .
Comparison with Similar Compounds
Similar Compounds
Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
Dermenkephalin: Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2
Taphalgin: H-Tyr-D-Arg-Phe-Gly-NH2
Uniqueness
H-Tyr-Pro-D-Phe-Phe-NH2 is unique due to its specific sequence and the presence of D-phenylalanine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHWXXXIMEHKW-BPXGVECKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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